Tert-butyl chloromethyl carbonate

Description

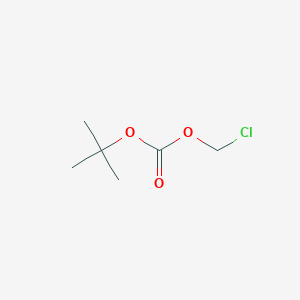

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl chloromethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(2,3)10-5(8)9-4-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHYERVLYRBRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273630 | |

| Record name | Chloromethyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-02-0 | |

| Record name | Chloromethyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35180-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl chloromethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Chloromethyl Carbonate

Direct Synthesis Approaches from Precursors

The primary and most direct methods for synthesizing tert-butyl chloromethyl carbonate involve the reaction of a tert-butyl source with a chloromethyl carbonyl equivalent. These approaches are favored for their straightforward reaction pathways.

Synthesis via Chloroformate Intermediates

A well-established and efficient method for the preparation of this compound involves the reaction of chloromethyl chloroformate with tert-butanol (B103910). This process is typically facilitated by a catalyst in a suitable solvent. Research has shown that a combination of 4-dimethylaminopyridine (B28879) (DMAP) and dimethylformamide (DMF) is effective in promoting this conversion.

The reaction conditions have been optimized to achieve high yields. For instance, reacting chloromethyl chloroformate with tert-butanol in the presence of DMAP and DMF at 85°C for 9 hours can result in a yield of 89%. researchgate.net The roles of both DMAP and DMF are crucial; in the absence of DMF or when a different base like triethylamine (B128534) is used, the product yield is significantly lower. researchgate.net This highlights the specific catalytic activity of the DMAP/DMF system in this transformation.

Interactive Table: Optimization of Reaction Conditions for this compound Synthesis. researchgate.net

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temperature | 24 | - |

| 2 | 50 | 24 | 42 |

| 3 | 85 | 9 | 89 |

Development of Alternative Synthetic Pathways

In addition to the direct reaction with chloromethyl chloroformate, alternative synthetic strategies are continually being explored to enhance safety, efficiency, and accessibility. One conceptual alternative involves the use of phosgene (B1210022) substitutes, such as bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). Triphosgene is a solid and therefore safer to handle than gaseous phosgene, and it can be used to convert alcohols into chloroformates. researchgate.netchemicalbook.com This suggests a two-step approach where tert-butanol is first converted to tert-butyl chloroformate using triphosgene, which is then subsequently chloromethylated.

Another potential pathway could involve the reaction of a tert-butyl salt with a suitable chloromethylating agent. For instance, the reaction of potassium tert-butoxide with a chloromethyl-activated carbonyl compound could theoretically yield the desired product. While specific examples for this compound are not prevalent in the literature, the synthesis of related compounds using such strategies provides a basis for this alternative.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. A primary focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.

The use of phosgene in the synthesis of chloroformates is a significant environmental and safety concern due to its extreme toxicity. researchgate.netchemicalbook.com Consequently, a key green chemistry objective is the development of phosgene-free synthetic routes. The use of triphosgene is one such step, as it mitigates some of the handling risks associated with gaseous phosgene. researchgate.net

Another important aspect of green chemistry is the choice of solvent. Traditional solvents such as dichloromethane (B109758) are often replaced with greener alternatives like dimethyl carbonate (DMC) or propylene (B89431) carbonate. rsc.org These carbonate solvents are considered more environmentally friendly due to their lower toxicity and biodegradability. The synthesis of this compound could be made greener by exploring the use of such solvents.

Furthermore, the development of catalytic processes that minimize waste and energy consumption is a core principle of green chemistry. The use of highly efficient and recyclable catalysts can significantly improve the environmental footprint of the synthesis. For example, in the synthesis of a related compound, chloromethyl ethylene (B1197577) carbonate, a Zr/ZIF-8 catalyst was used in a solvent-free process, demonstrating a green approach that could potentially be adapted. chemicalbook.com

Process Optimization Strategies in Laboratory and Scaled Synthesis

Optimizing the synthesis of this compound is crucial for both laboratory-scale preparations and industrial production to ensure high yields, purity, and cost-effectiveness.

In the laboratory, optimization often involves a systematic study of various reaction parameters. As demonstrated in the synthesis from chloromethyl chloroformate, key variables include temperature, reaction time, and the choice and concentration of catalysts and solvents. researchgate.net A design of experiments (DoE) approach, such as response surface methodology (RSM), can be employed to efficiently map the reaction landscape and identify optimal conditions. This statistical method was successfully used to optimize the synthesis of chloromethyl ethylene carbonate, where factors like temperature, pressure, reaction time, and catalyst loading were systematically varied to maximize yield. chemicalbook.com

For scaled-up synthesis, additional factors come into play. These include heat and mass transfer, reactor design, and the safe handling of reagents and byproducts on a larger scale. The choice of catalyst is particularly critical for industrial processes, with a preference for heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. While the synthesis of this compound has been described with a homogeneous catalyst system (DMAP/DMF), adaptation to a heterogeneous system would be a key optimization for industrial application. researchgate.net

Furthermore, process optimization on a larger scale involves considering the entire workflow, from raw material sourcing to product purification and waste management. Continuous flow chemistry is an increasingly adopted strategy in the chemical industry to improve safety, efficiency, and scalability compared to traditional batch processes. Implementing a flow process for the synthesis of this compound could offer significant advantages in a production environment.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Chloromethyl Carbonate

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group of tert-butyl chloromethyl carbonate is a primary alkyl halide, which is typically susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonate group is expected to influence the reactivity of the C-Cl bond.

Kinetics and Thermodynamics of Substitution Reactions

Nucleophilic substitution at the chloromethyl group of this compound is anticipated to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgyoutube.com This is characteristic of primary alkyl halides. libretexts.org The reaction rate is therefore dependent on the concentrations of both the this compound and the nucleophile. libretexts.org

The general rate law for these reactions can be expressed as: Rate = k[this compound][Nucleophile]

The reaction involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a pentacoordinate transition state and inversion of configuration at the carbon center. masterorganicchemistry.com The energy profile of this concerted mechanism features a single transition state. libretexts.org

While specific kinetic data for this compound is not extensively documented in the literature, analogies can be drawn from studies on similar primary alkyl chlorides, such as benzyl (B1604629) chloride and 1-chloromethylnaphthalene. ias.ac.in For instance, the reaction of 1-chloromethylnaphthalene with various anilines in methanol (B129727) exhibits second-order kinetics, with activation energies (Ea) and entropies of activation (ΔS‡) consistent with a bimolecular mechanism. ias.ac.in A negative entropy of activation is a hallmark of SN2 reactions, reflecting the increased order in the transition state as two reactant molecules combine. ias.ac.in

Table 1: Representative Kinetic and Thermodynamic Parameters for SN2 Reactions of a Primary Alkyl Chloride (1-chloromethylnaphthalene) with Anilines in Methanol at 35°C (for illustrative purposes)

| Nucleophile (Aniline) | k₂ (x 10⁵ L mol⁻¹ s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | -ΔS‡ (J K⁻¹ mol⁻¹) |

| Aniline | 3.54 | 70.3 | 67.7 | 110 |

| p-Toluidine | 8.91 | 65.7 | 63.1 | 115 |

| p-Anisidine | 15.8 | 62.8 | 60.2 | 118 |

| p-Chloroaniline | 1.26 | 75.3 | 72.7 | 106 |

Data adapted from studies on 1-chloromethylnaphthalene for illustrative comparison. ias.ac.in

Carbonate Formation Mechanisms

This compound can act as an electrophile for the formation of new carbonate esters. When reacted with an alcohol or a phenoxide, the chloromethyl group undergoes nucleophilic substitution to yield a new carbonate. The reaction with an alcohol (R'OH) would typically require a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile (R'O⁻).

The mechanism follows the SN2 pathway previously described:

R'O⁻ + Cl-CH₂-O-C(O)O-tBu → R'O-CH₂-O-C(O)O-tBu + Cl⁻

This reaction allows for the introduction of a carbonate-protected hydroxymethyl group onto an alcohol or phenol.

Carbamate (B1207046) Formation Pathways

Similarly, this compound can be used to synthesize N-substituted carbamates. Primary and secondary amines are effective nucleophiles that can displace the chloride from the chloromethyl group.

R₂NH + Cl-CH₂-O-C(O)O-tBu → R₂N-CH₂-O-C(O)O-tBu + HCl

The reaction produces hydrogen chloride as a byproduct, which will protonate the starting amine. Therefore, at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like triethylamine (B128534) or cesium carbonate) are typically used to neutralize the acid and drive the reaction to completion. researchgate.net The use of a base like cesium carbonate in a polar aprotic solvent like DMF is a common strategy for promoting such N-alkylation reactions. researchgate.net

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms of chemical reactions, including the characterization of transition states and the calculation of reaction energy profiles.

Quantum Chemical Calculations of Transition States

While specific DFT studies on this compound are scarce, extensive computational analyses of SN2 reactions of similar molecules, such as methyl chloride, provide a robust theoretical framework. mdpi.comsciforum.netresearchgate.net DFT calculations can be used to model the reaction pathway of a nucleophile with this compound. These calculations would typically involve:

Geometry Optimization: The structures of the reactants, the transition state, and the products are optimized to find their lowest energy conformations.

Transition State Search: Methods like the nudged elastic band or synchronous transit-guided quasi-Newton (STQN) are employed to locate the transition state structure. libretexts.org

Frequency Analysis: A frequency calculation is performed on the optimized transition state to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

For the SN2 reaction of this compound, DFT calculations would likely show a transition state where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The geometry around the central carbon atom would be trigonal bipyramidal. msu.edu The molecular electrostatic potential (MEP) can also be calculated to identify the electrophilic and nucleophilic sites on the molecule, confirming the susceptibility of the chloromethyl carbon to nucleophilic attack. nih.gov

Computational studies on related systems have also elucidated the influence of the solvent. The polarizable continuum model (PCM) is often used to simulate the effect of a solvent on the reaction energetics. mdpi.comsciforum.netgithub.io These models generally show that while polar solvents stabilize all charged and polar species, the effect on the reactants can sometimes be greater than on the transition state, leading to a higher activation barrier compared to the gas phase. researchgate.netgithub.io

Molecular Dynamics Simulations of Reactivity

A thorough review of scientific literature and chemical databases reveals no specific studies employing molecular dynamics (MD) simulations to investigate the reactivity of this compound. While MD simulations are a powerful tool for exploring reaction mechanisms, transition states, and the dynamic behavior of molecules, this particular compound has not been the subject of such published research to date.

Computational chemistry studies, including MD and Density Functional Theory (DFT) calculations, have been applied to structurally related compounds. For instance, the solvolysis and decomposition of other chloroformates and carbonate esters have been investigated theoretically, providing insights into potential reaction pathways such as SN1 mechanisms or concerted decomposition. rsc.orgdntb.gov.ua Similarly, the reactivity of compounds like tert-butyl chloride has been modeled to understand its SN1 reaction dynamics in solution. researchgate.net These studies underscore the utility of computational methods in elucidating complex reaction mechanisms.

However, without specific research on this compound, any discussion of its reactivity from a molecular dynamics perspective would be speculative. The unique combination of the tert-butyl group, the chloromethyl group, and the carbonate linkage presents a distinct chemical entity whose reactive behavior under various conditions has yet to be explored and detailed through molecular dynamics simulations.

Further research is required to apply MD simulations to this compound to characterize its reaction energy profiles, identify key intermediates and transition states, and understand the influence of solvent and other environmental factors on its reactivity. Such studies would provide valuable, atomistic-level insights into its chemical behavior.

Applications of Tert Butyl Chloromethyl Carbonate in Advanced Organic Synthesis

As a Reagent for Functional Group Interconversions

The primary application of tert-butyl chloromethyl carbonate in functional group interconversions is the transformation of alcohols and amines into their corresponding protected derivatives. The reagent's reactivity is driven by the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution (SN2) reactions.

When an alcohol (R-OH) is treated with this compound, typically in the presence of a non-nucleophilic base, the alcohol is converted into an alkoxymethyl carbonate ether (R-O-CH₂-O-C(O)O-tBu). This reaction effectively transforms a hydroxyl group into a more complex ether linkage, altering the chemical properties of the parent molecule. Similarly, primary and secondary amines can be alkylated on the nitrogen atom to yield N-alkoxymethyl carbamate (B1207046) derivatives. These transformations are pivotal in multi-step syntheses where the reactivity of a hydroxyl or amino group needs to be temporarily masked or modified. The synthesis of carbamates via chloromethyl carbonates is a recognized strategy in organic chemistry. acs.org

| Initial Functional Group | Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Alcohol (R-CH₂-OH) | This compound | -O-CH₂-OCOO-tBu | Alkoxymethyl Alkyl Carbonate |

| Secondary Alcohol (R₂CH-OH) | This compound | -O-CH₂-OCOO-tBu | Alkoxymethyl Alkyl Carbonate |

| Primary Amine (R-NH₂) | This compound | -NH-CH₂-OCOO-tBu | N-(Alkoxymethyl) Carbamate |

| Secondary Amine (R₂NH) | This compound | -N(R)-CH₂-OCOO-tBu | N,N-Disubstituted N-(Alkoxymethyl) Carbamate |

Utilization in the Formation of Carbonate Linkages

The structure of this compound inherently lends itself to the synthesis of more complex, unsymmetrical carbonate esters.

The reaction of this compound with an alcohol not only serves as a functional group interconversion but also as a direct method for synthesizing novel, non-symmetrical carbonates. rsc.org The resulting products, alkoxymethyl alkyl carbonates, are characterized by the R-O-C-O-C-O-R' linkage. This method provides a straightforward route to these specialized carbonates, which are not easily accessible through traditional methods like transesterification, especially when one of the substituents is the labile tert-butyl group. researchgate.netwikipedia.org The reaction proceeds under mild conditions, offering a practical advantage over methods that require harsh reagents like phosgene (B1210022) or its substitutes. wikipedia.orgresearchgate.net Research on similar reactions using other chloromethyl ethers has shown that primary and secondary alcohols react efficiently to give the corresponding alkoxymethyl carbonates in good yields. researchgate.net

Based on its chemical structure, this compound is a monofunctional alkylating agent. Its primary role is to introduce a single tert-butoxycarbonyl-oxymethyl (Bom) group. It is not designed to act as a bifunctional linker to bridge two hydroxyl groups within the same molecule, which is a requirement for the formation of cyclic carbonates. The synthesis of cyclic carbonates typically involves the reaction of diols with phosgene or the coupling of epoxides with carbon dioxide. mdpi.com Therefore, the direct application of this compound in the formation of cyclic carbonates is not a recognized or practical synthetic strategy.

Strategic Use as a Protecting Group Precursor

One of the most sophisticated applications of this compound is as a precursor for a specialized protecting group in complex syntheses, particularly where orthogonal strategies are required.

This compound is used to introduce the tert-butoxycarbonyl-oxymethyl (Bom) protecting group, not the tert-butoxycarbonyl (Boc) group directly. This is a critical distinction. While the well-known Boc group is attached directly to a heteroatom (e.g., N-Boc, O-Boc), the Bom group is an acetal-type protecting group with the structure -CH₂-O-Boc.

The reagent serves as a precursor in the sense that it delivers a protecting group that contains the acid-labile Boc moiety. tcichemicals.com The protection of an alcohol as a Bom ether (R-O-Bom) proceeds via alkylation. The subsequent deprotection is a two-stage process, often initiated by the cleavage of the Boc group within the Bom structure using a strong acid like trifluoroacetic acid. wikipedia.org This initial cleavage generates an unstable intermediate that rapidly fragments to release the original alcohol, carbon dioxide, and formaldehyde. This mechanism is distinct from the direct cleavage of a tert-butyl ether. libretexts.orgyoutube.com

An orthogonal protecting group strategy is one where multiple, distinct protecting groups can be removed selectively in any order without affecting the others. nih.gov The Bom group, introduced by this compound, has a unique stability profile that makes it a valuable component in such strategies.

The Bom group is generally stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group, which is fundamental to modern solid-phase peptide synthesis (SPPS). rsc.orgseplite.com This allows for the protection of hydroxyl or other functional groups on amino acid side chains while the peptide backbone is elongated using Fmoc chemistry. Furthermore, the Bom group's cleavage conditions (strong acid) are orthogonal to those used for removing protecting groups like benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) ethers/carbamates (hydrogenolysis) or silyl (B83357) ethers like TBDMS (fluoride ions). organic-chemistry.orgnih.gov This orthogonality is crucial for the synthesis of complex molecules like modified peptides, oligonucleotides, and natural products, where precise control over the deprotection sequence is mandatory.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stable To |

|---|---|---|---|

| tert-Butoxycarbonyl-oxymethyl | Bom | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine), Hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) seplite.com | Acid, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid and Base |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid and Base |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF, HF-Pyridine) organic-chemistry.org | Hydrogenolysis, Mild Acid/Base |

Employing this compound in the Synthesis of Complex Molecules

The construction of complex molecular architectures often requires a strategic, stepwise approach where certain reactive functional groups are temporarily masked or protected to prevent unwanted side reactions. This compound serves as a key reagent in this context, enabling chemists to selectively protect functional groups and unveil them at a later, more appropriate stage of the synthesis.

In the realm of multistep organic synthesis, this compound is employed as a versatile building block for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine-protecting groups in peptide synthesis and other complex synthetic endeavors. Its popularity is due to its stability under a wide range of reaction conditions and the ease with which it can be removed under mild acidic conditions. nih.gov

The reaction of this compound with primary and secondary amines affords the corresponding N-Boc protected amines. This protection strategy is fundamental in the sequential assembly of amino acids to form peptides. By protecting the amino group of one amino acid, the carboxylic acid end can be selectively coupled with the deprotected amino group of another amino acid. This process is repeated to build the desired peptide sequence. The stability of the Boc group to various coupling reagents and its facile cleavage are paramount to the success of such synthetic routes.

An example of a reaction where a Boc protecting group is introduced, which can be achieved using this compound, is in the synthesis of peptide fragments. The general scheme involves the reaction of an amino acid with this compound in the presence of a base to yield the N-Boc protected amino acid.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Amino Acid (with free amine) | This compound | N-Boc-Amino Acid | Basic |

This temporary protection allows for the subsequent activation of the carboxylic acid group and coupling with another amino acid without self-polymerization or other side reactions.

The application of this compound extends to the synthesis of advanced materials such as Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. mdpi.comdigitellinc.comrsc.org

In the synthesis of COFs, controlling the nucleation and growth process is crucial for obtaining crystalline materials with desired morphologies. The use of protecting groups on the monomeric building blocks can influence the solubility and reactivity of the monomers, thereby affecting the final COF structure. Research has shown that using Boc-protected amine building blocks can lead to the formation of uniform COF nanoparticles. mdpi.com By employing this compound to protect the amine functionalities of the organic linkers, the initial stages of polymerization can be controlled. The Boc groups can then be removed in situ to initiate the framework formation, leading to more ordered and crystalline materials. mdpi.com

| Monomer | Protecting Reagent | Protected Monomer | Application |

| Amine-functionalized organic linker | This compound | Boc-protected amine linker | Synthesis of uniform COF nanoparticles |

This strategy highlights the role of this compound not just in traditional organic synthesis but also in the bottom-up construction of sophisticated porous materials.

Modification of Compounds for Altered Biorelevant Properties

The biological activity and pharmacokinetic profile of a therapeutic agent are intimately linked to its chemical structure. This compound is a valuable tool for modifying the structure of biologically active compounds to enhance their properties, such as stability, solubility, and cellular uptake.

Chemical conjugation is a powerful strategy for developing advanced therapeutics, such as antibody-drug conjugates (ADCs). ADCs consist of a monoclonal antibody linked to a potent cytotoxic drug via a chemical linker. The linker plays a critical role in the stability and efficacy of the ADC. nih.gov

This compound is utilized in the synthesis of these linkers. By introducing a Boc protecting group onto a reactive site of a linker precursor, that site is temporarily deactivated while other parts of the linker are assembled. broadpharm.com For instance, a linker may contain both an amine and a carboxylic acid group. The amine can be protected as its Boc derivative using this compound, allowing the carboxylic acid to be selectively coupled to another molecule. Subsequently, the Boc group is removed to expose the amine for conjugation to the drug or antibody.

The use of Boc protection in the synthesis of cleavable linkers is particularly noteworthy. proteogenix.science These linkers are designed to be stable in circulation but are cleaved under specific conditions within the target cell, releasing the cytotoxic payload. proteogenix.science The synthesis of such complex linkers often relies on the precise, stepwise assembly of different components, a process facilitated by protecting group strategies involving reagents like this compound.

The delivery of a drug to its target site in the body is a major challenge in drug development. Modifying a drug molecule to create a "prodrug" is a common strategy to improve its delivery characteristics. nih.gov A prodrug is an inactive form of a drug that is converted into the active form in the body.

The introduction of a Boc group using this compound can be a key step in the synthesis of prodrugs. The Boc group can alter the physicochemical properties of a drug, such as its lipophilicity and solubility, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. For example, masking a polar functional group with a non-polar Boc group can increase the lipophilicity of a drug, potentially enhancing its ability to cross cell membranes.

Derivatives and Analogues of Tert Butyl Chloromethyl Carbonate

Synthesis of Structurally Modified Carbonates

The synthesis of carbonates structurally related to tert-butyl chloromethyl carbonate involves a variety of chemical strategies designed to introduce specific functional groups or alter the compound's core structure. These modifications are crucial for fine-tuning the molecule's reactivity, stability, and solubility for specific applications.

A common synthetic route to functional cyclic carbonates involves using precursors with multiple hydroxyl groups, such as pentaerythritol (B129877) or glycerol. rsc.org These can be chemically altered to leave a 1,3-diol, which is then cyclized with a phosgene (B1210022) derivative like ethyl chloroformate or triphosgene (B27547) to form the carbonate ring. rsc.org This methodology allows for the introduction of various functional groups into the final structure. rsc.org

Another approach involves the direct insertion of carbon dioxide into metal alkoxides. This method elegantly transforms insoluble metal precursors into soluble metal alkyl carbonates, which can then be used in sol-gel chemistry to create advanced materials. mdpi.com This technique highlights a green chemistry approach, utilizing CO2 as a feedstock to build complex carbonate structures. rsc.org

Specific analogues of this compound have been synthesized for targeted research purposes. For instance, tert-butyl pentachlorophenyl carbonate is an analogue where the reactive chloromethyl group is replaced by a pentachlorophenyl group. This derivative can be synthesized from tert-butanol (B103910) and is used as an intermediate in the production of other chemicals. cymitquimica.comnih.gov The synthesis of such aryl carbonates often involves reacting an alcohol with an activated phenyl chloroformate.

Furthermore, modifications can be made to the alkyl portion of the molecule. The synthesis of various dialkyl carbonates (DACs) is well-established, often through clean, phosgene-free processes. rsc.org A general method for producing carbamates, which share the core carbonyl chemistry, involves the reaction of an amino alcohol with CO2 in the presence of a base to form a carbamate (B1207046) anion. This anion is then alkylated with an alkyl halide, such as butyl chloride, to yield the target molecule. acs.orgacs.org This highlights how different alkyl chains and functional groups can be incorporated into the carbonate or carbamate structure.

Table 1: Examples of Synthesized Carbonate Analogues and Precursors

| Compound Name | Key Structural Feature | Synthetic Precursors | General Application/Research Area |

|---|---|---|---|

| tert-Butyl Pentachlorophenyl Carbonate | Pentachlorophenyl group instead of chloromethyl | tert-Butanol, Pentachlorophenol derivative | Peptide synthesis, Chemical intermediate cymitquimica.com |

| Functional Cyclic Carbonates | Cyclic structure with pendant functional groups | Pentaerythritol, Glycerol, Phosgene derivatives | Biodegradable polymers, Biomedical materials rsc.orgrsc.org |

| Dimethyl Carbonate (DMC) | Simple dialkyl carbonate structure | Methanol (B129727), Carbon Dioxide (catalytic process) | Green solvent, Methylating/Alkoxycarbonylating agent rsc.orgrsc.org |

| mPEG-NHS Carbonates | Polyethylene glycol (PEG) chain with N-Hydroxysuccinimide ester | mPEG-alcohol, N,N'-Disuccinimidyl carbonate | Bioconjugation (PEGylation) of proteins conicet.gov.ar |

Comparative Reactivity Studies of Analogous Compounds

The reactivity of carbonate compounds is highly dependent on their structure, particularly the nature of the groups attached to the carbonate oxygen atoms. Dialkyl carbonates like dimethyl carbonate are generally stable and require activation to undergo reactions, serving as green alternatives to more reactive compounds like phosgene. rsc.org They are considered ambident electrophiles, meaning they can be attacked at either the acyl carbon (leading to alkoxycarbonylation) or the alkyl carbon (leading to alkylation), depending on the reaction conditions. rsc.org

In contrast, introducing electron-withdrawing groups significantly enhances the reactivity of the carbonate. For example, studies on electrophilic organic carbonates show that the rate of reaction with nucleophiles, such as hydrosulfide (B80085), can be tuned by the electronic properties of the carbonate's substituents. nih.gov Thiocarbonates, the sulfur analogues of carbonates, generally react faster with soft nucleophiles like hydrosulfide and are often more stable against hydrolysis, demonstrating how changing a single atom can alter reactivity and selectivity. nih.gov

A detailed kinetic study was performed on a series of mPEG-N-hydroxysuccinimidyl (NHS) carbonates, which are used for attaching PEG chains to proteins. conicet.gov.ar This study revealed that the length of the alkyl spacer between the carbonate group and the NHS ester significantly impacts reactivity. A sharp decrease in the rate of hydrolysis was observed when the spacer was lengthened from two to three carbon atoms. conicet.gov.ar This demonstrates that subtle structural modifications can be used to fine-tune the stability and reactivity of these reagents for specific bioconjugation applications. conicet.gov.ar

Comparing this compound to its analogues reveals distinct reactivity profiles:

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O): A common reagent for introducing the Boc protecting group. It is a stable, solid acylating agent.

tert-Butyl Pentachlorophenyl Carbonate: The highly electron-withdrawing pentachlorophenyl group makes the carbonyl carbon extremely electrophilic, rendering this compound a powerful acylating agent.

This compound: This compound possesses dual reactivity. The carbonate can act as an acylating agent, while the chloromethyl group can act as an alkylating agent, making it a versatile bifunctional reagent.

The stability of linkers is a critical factor in drug delivery. For instance, in peptide-drug conjugates, a carbamate linker was found to be more stable than a carbonate linker, allowing for a more controlled, enzyme-specific release of the drug. nih.gov Similarly, research on acid-cleavable linkers for antibody-drug conjugates (ADCs) showed that carbonate linkers had a half-life of approximately 36 hours in human plasma, which was considered somewhat unstable for certain applications, leading to the development of more stable alternatives like silyl (B83357) ether-based linkers. nih.gov

Table 2: Comparative Reactivity of Carbonate Analogues

| Compound/Class | Primary Reactive Site(s) | General Reactivity Profile | Key Influencing Factor |

|---|---|---|---|

| Dialkyl Carbonates (e.g., Dimethyl Carbonate) | Acyl Carbon, Alkyl Carbon | Low reactivity; requires activation | Stable alkyl groups rsc.org |

| tert-Butyl Pentachlorophenyl Carbonate | Acyl Carbon | High reactivity as an acylating agent | Electron-withdrawing pentachlorophenyl group nih.gov |

| mPEG-NHS Carbonates | Acyl Carbon | Tunable reactivity toward nucleophiles | Alkyl spacer length conicet.gov.ar |

| Acid-Cleavable Carbonate Linkers | Acyl Carbon | Moderately stable; cleavable at low pH | Susceptibility to hydrolysis nih.gov |

Research on Advanced Carbonate-Based Linkers

Carbonate functionalities are a key component in the design of advanced chemical linkers, particularly in the field of bioconjugation and targeted drug delivery. nih.gov These linkers connect a biologically active molecule, such as a potent drug, to a targeting moiety, like an antibody, forming an antibody-drug conjugate (ADC). nih.govmdpi.com The linker's role is critical: it must be stable enough to remain intact while the ADC circulates in the bloodstream, but it must be precisely cleavable to release the drug payload once it reaches the target cancer cells. nih.gov

Carbonate-based linkers are often designed to be "acid-cleavable." nih.gov They take advantage of the physiological pH difference between the bloodstream (around pH 7.4) and the acidic environment inside tumor cell compartments like endosomes and lysosomes (pH 4.0-5.0). nih.gov An ADC containing an acid-labile carbonate linker will release its cytotoxic payload specifically in the low-pH environment of the tumor cell, thereby minimizing off-target toxicity. nih.gov

Sacituzumab govitecan is a notable example of an ADC that utilizes an acid-cleavable carbonate linker to connect the drug SN-38 to the antibody. nih.gov However, studies have noted that the stability of such linkers can be a challenge, with a reported half-life of 36 hours in human plasma, which has prompted research into more stable linker technologies. nih.gov

Analytical and Spectroscopic Research Methodologies for Tert Butyl Chloromethyl Carbonate

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity and structure of tert-butyl chloromethyl carbonate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals. The most prominent signal would be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is typically found in the upfield region of the spectrum, around 1.5 ppm, characteristic of the shielded environment of the methyl protons on a tert-butyl group. nist.gov The second signal, corresponding to the two protons of the chloromethyl group, would appear as a singlet further downfield, likely in the range of 5.5-6.0 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and chlorine atoms. The integration of these peaks would be in a 9:2 ratio, confirming the proton count of the respective groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, three distinct carbon signals are anticipated. The carbon atoms of the tert-butyl methyl groups would produce a signal around 27-28 ppm. docbrown.info The quaternary carbon of the tert-butyl group would resonate at approximately 80-85 ppm. chemicalbook.com The carbon of the chloromethyl group would be expected in the region of 70-75 ppm, influenced by the attached chlorine and oxygen atoms. The carbonyl carbon of the carbonate group would appear significantly downfield, typically in the range of 150-155 ppm. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, prominent peak is expected in the region of 1750-1770 cm⁻¹, which is characteristic of the C=O stretching vibration of the carbonate functional group. mdpi.com The C-O stretching vibrations of the carbonate would likely appear as two distinct bands in the 1250-1000 cm⁻¹ region. The presence of the tert-butyl group would be indicated by C-H stretching vibrations around 2970 cm⁻¹ and C-H bending vibrations near 1370 cm⁻¹ and 1390 cm⁻¹. docbrown.info The C-Cl stretching vibration of the chloromethyl group is expected to be found in the fingerprint region, typically between 800 and 600 cm⁻¹. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 166.60 g/mol ), the mass spectrum would likely not show a strong molecular ion peak due to the lability of the molecule. chemsrc.com A characteristic and often base peak would be observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). ucdavis.edu Other significant fragments could arise from the loss of the chloromethyl group or cleavage of the carbonate moiety. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for fragments containing a chlorine atom.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | ~1.5 ppm (singlet, 9H) |

| Chloromethyl protons (-CH₂Cl) | ~5.7 ppm (singlet, 2H) | |

| ¹³C NMR | tert-butyl methyl carbons (-C(C H₃)₃) | ~27-28 ppm |

| tert-butyl quaternary carbon (-C (CH₃)₃) | ~80-85 ppm | |

| Chloromethyl carbon (-C H₂Cl) | ~70-75 ppm | |

| Carbonyl carbon (-O(C =O)O-) | ~150-155 ppm | |

| IR | C=O stretch (carbonate) | ~1750-1770 cm⁻¹ |

| C-O stretch (carbonate) | ~1250-1000 cm⁻¹ | |

| C-H stretch (tert-butyl) | ~2970 cm⁻¹ | |

| C-Cl stretch | ~800-600 cm⁻¹ | |

| Mass Spec. | tert-butyl cation | m/z 57 |

| Molecular Ion (M⁺) | m/z 166/168 (low intensity) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable.

Gas Chromatography (GC)

GC is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

Purity Assessment: A capillary GC equipped with a flame ionization detector (FID) can be used for routine purity checks. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would be appropriate. The temperature program would be optimized to ensure good separation from any starting materials, byproducts, or solvents.

Isolation: Preparative GC can be employed for the isolation of small quantities of high-purity this compound, although this is less common for large-scale purification.

Studies on the GC analysis of other organic carbonates, such as those used in lithium-ion battery electrolytes, have demonstrated the utility of this technique for separating structurally similar compounds. researchgate.netepa.gov For instance, methods have been developed for the separation of linear and cyclic alkyl carbonates using various capillary columns and detection methods, including mass spectrometry (GC-MS) which can provide structural information on any impurities present. epa.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds.

Purity Assessment: Reversed-phase HPLC is a common mode for the analysis of moderately polar compounds like this compound. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. unl.edu Detection is commonly achieved using a UV detector if the compound has a suitable chromophore, or a refractive index (RI) detector for universal detection. Ion-moderated partition HPLC has also been shown to be effective for the separation of various organic carbonates. unl.edu

Isolation: Preparative HPLC is a powerful method for purifying this compound on a larger scale than preparative GC. By using a larger column and a higher flow rate, significant quantities of the compound can be isolated with high purity.

Table 2: General Chromatographic Conditions for Carbonate Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| GC | Capillary, e.g., DB-5, HP-5MS | Helium, Nitrogen | FID, MS |

| HPLC | Reversed-Phase, e.g., C18, C8 | Acetonitrile/Water, Methanol/Water | UV, RI |

X-ray Crystallography Studies of Derived Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While a crystal structure of this compound itself may not be readily available in the literature, the technique is frequently applied to crystalline derivatives to unambiguously confirm their structure.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

For example, X-ray crystallography has been used to determine the structures of various carbonate-containing minerals, revealing the planar geometry of the carbonate group. researchgate.net In the realm of organic chemistry, the crystal structures of numerous compounds containing tert-butyl groups have been determined, providing insight into the steric effects and packing of this bulky group in the crystal lattice. By preparing a stable, crystalline derivative of this compound, for example, through a substitution reaction of the chlorine atom, single-crystal X-ray diffraction could be employed to confirm its covalent structure and elucidate its conformational preferences.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis of Related Carbonates

A primary driver in modern chemical synthesis is the development of environmentally benign processes, and the production of organic carbonates is a focal point of this effort. rsc.orgrsc.org Research is actively moving away from traditional, hazardous reagents like phosgene (B1210022) toward more sustainable feedstocks and reaction pathways. acs.orgbohrium.comrsc.org

A significant trend is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block. bohrium.comrsc.orgmdpi.com The synthesis of cyclic carbonates from CO2 and epoxides or diols is a highly atom-economical approach that is central to green chemistry initiatives. acs.orgmdpi.comresearchgate.net Researchers are exploring various sustainable starting materials, such as diols and urea (B33335), which offer cheaper, safer, and more readily available alternatives for carbonate synthesis. acs.orgmdpi.com The use of urea is particularly notable as it produces ammonia (B1221849) as the only stoichiometric byproduct, presenting a high atom economy. mdpi.com

The principles of green chemistry are also being applied through the adoption of safer solvents. For instance, there is a push to replace hazardous solvents like 1,4-dioxane (B91453) with greener alternatives such as cyclopentyl methyl ether (CMPE). acs.org Furthermore, some organic carbonates themselves, like dimethyl carbonate (DMC), are gaining traction as sustainable solvent and reagent alternatives due to their low toxicity and biodegradability. rsc.orgacs.org An emerging frontier is the electrochemical synthesis of organic carbonates, which presents a method to use green electricity to convert CO2 into valuable chemical products. rsc.org

Table 1: Comparison of Traditional vs. Green Precursors for Carbonate Synthesis

| Precursor Type | Traditional Example | Green/Sustainable Alternative(s) | Key Advantages of Alternative | Supporting Findings |

| Carbonyl Source | Phosgene | Carbon Dioxide (CO2), Urea, Dialkyl Carbonates | Low toxicity, renewable, abundant, high atom economy. acs.orgbohrium.commdpi.com | Direct synthesis from CO2 is a major research focus; urea alcoholysis provides high yields with ammonia as a byproduct. rsc.orgmdpi.com |

| Oxygenated Substrate | Epoxides (from traditional routes) | Diols, Bio-based polyols | Can be derived from renewable resources, often more stable and less volatile than epoxides. acs.orgmdpi.com | The synthesis of cyclic carbonates from diols and CO2 is a challenging but promising area of active research. mdpi.comresearchgate.net |

| Solvents | Halogenated Solvents, 1,4-Dioxane | Cyclopentyl methyl ether (CMPE), Dimethyl Carbonate (DMC), Supercritical CO2 | Lower toxicity, biodegradable, reduced environmental impact. rsc.orgacs.orgbohrium.com | Greener solvents are being actively investigated to improve the sustainability profile of carbonate synthesis protocols. acs.org |

Exploration of Novel Catalytic Transformations

Catalysis is fundamental to the efficient and selective synthesis of organic carbonates, and significant research is dedicated to discovering and optimizing new catalytic systems. acs.org The goal is to develop catalysts that are not only highly active and selective but also robust, recyclable, and environmentally friendly. rsc.org

Homogeneous catalysis remains a vital area of exploration, with a focus on metal-containing systems that can effectively activate kinetically stable molecules like CO2. acs.org Recent efforts have targeted the development of functionalized organic salts, such as imidazolium (B1220033) salts, which can act as highly active, single-component catalysts. rsc.org These catalysts can be designed with functional groups that activate either the epoxide or CO2, enhancing reaction rates under milder conditions. rsc.org

Simultaneously, there is a strong push towards heterogeneous catalysis to simplify product purification and catalyst recycling. mdpi.com Novel heterogeneous catalysts being investigated include:

Metal Oxides: Zirconia (ZrO2) has shown high selectivity for the direct synthesis of dimethyl carbonate from methanol (B129727) and CO2. elsevierpure.com

Supported Catalysts: Covalent Organic Frameworks (COFs) and functionalized mesoporous silica (B1680970) (SBA-15) are being developed as robust supports for catalytic species, enabling one-pot syntheses of cyclic carbonates from olefins and CO2. mdpi.commdpi.com

Nanocatalysts: Green synthesis routes are being used to produce nanocatalysts, such as Co3O4 nanoparticles, which exhibit high catalytic activity in various chemical transformations. rsc.org

Eutectic Mixtures: Deep eutectic solvents (DES), for example those derived from naturally occurring tannic acid and choline (B1196258) chloride, are emerging as efficient, sustainable, and economically viable catalysts for CO2 cycloaddition reactions. acs.org

The rational design of these catalytic systems often involves integrating multiple functionalities, such as combining an epoxidation catalyst with a cycloaddition catalyst to enable the direct conversion of olefins to cyclic carbonates in a single pot. mdpi.com

Integration into Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a major trend in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net This approach is particularly well-suited for the synthesis of carbonates, where precise control over reaction parameters like temperature, pressure, and residence time can significantly improve yields and suppress byproduct formation. rsc.orgrsc.org

Mechanism-guided design of multi-step flow systems has enabled the efficient synthesis of cyclic carbonates from alkenes and CO2, demonstrating superior reactivity and yield compared to conventional batch methods. rsc.org Key advantages of flow systems include:

Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling reactive intermediates or running highly exothermic reactions.

Precise Control: Parameters can be tightly controlled, allowing for optimization and the prevention of overreactions. rsc.org

Improved Mass Transfer: In gas-liquid-solid reactions, such as the conversion of CO2 with a solid catalyst, flow reactors (e.g., trickle-bed reactors) provide excellent contact between the gas and the catalyst, accelerating the reaction. rsc.org

Scalability: Processes developed on a lab scale can be more easily and reliably scaled up for industrial production. researchgate.net

Researchers are actively developing packed-bed reactors using supported catalysts, such as polymer-supported ionic liquids (PSILs) or ionic liquids on silica, for the continuous synthesis of cyclic carbonates. rsc.orgchemistryviews.org These systems have demonstrated exceptional stability, maintaining high yields over extended operational periods of more than 160 hours. rsc.org This integration of heterogeneous catalysis with continuous flow is a powerful strategy for sustainable production. The broader development of automated synthesis platforms, which can manage reagent delivery, reaction conditions, and purification steps, promises to further accelerate the discovery and optimization of new carbonate synthesis protocols. mit.edu

Table 2: Performance of Continuous Flow Systems in Carbonate Synthesis

| Reaction | Catalyst System | Reactor Type | Key Conditions | Result | Reference |

| Cycloaddition of Styrene (B11656) Oxide and CO2 | Polymer-supported imidazolium ionic liquid (BHEImPS-4-890(Cl)) | Packed-bed continuous-flow | 0.2 M styrene oxide, 0.025 mL/min flow rate | >90% yield maintained for over 160 hours of continuous operation. | rsc.org |

| Conversion of Alkenes and CO2 to Cyclic Carbonates | Not specified | Multi-step flow system | Staged reagent introduction | Superior reactivity, increased yield, and suppression of byproducts compared to batch conditions. | rsc.org |

| Synthesis of Limonene-based Cyclic Carbonates | Tetrabutylammonium chloride (TBAC) on silica | Continuous flow with supercritical CO2 | Optimized temperature and pressure | Stable catalytic system with no catalyst leaching detected after 96 hours, though yields require further optimization. | chemistryviews.org |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an indispensable tool for accelerating research and development, allowing scientists to predict the properties and reactivity of molecules like tert-butyl chloromethyl carbonate before synthesis. This predictive power saves significant time and resources by focusing experimental efforts on the most promising candidates and reaction conditions.

Ab initio calculation methods, such as the G3MP2 method, are being employed to accurately predict fundamental thermodynamic properties like the standard enthalpies of formation and vaporization for organic carbonates. acs.org Such data is critical for understanding reaction energetics and equilibria.

A particularly exciting frontier is the use of machine learning (ML) and artificial neural networks (ANNs) to develop models that can predict chemical reactivity across a broad range of organic materials. nih.govresearchgate.net Instead of relying on single electronic properties, these ML models can learn complex relationships from large datasets to predict the probability of a reaction occurring between different molecules, such as a solvent and a reagent. nih.gov This approach has been successfully used to create "chemical stability maps" that provide crucial guidelines for selecting compatible materials, for instance, in electrolyte formulations. nih.gov

Furthermore, computational modeling is used to investigate reaction mechanisms at the molecular level. rsc.orgresearchgate.net Techniques like Density Functional Theory (DFT) calculations help elucidate catalytic cycles, identify reaction intermediates, and understand the roles of different functional groups, guiding the design of more efficient catalysts. rsc.orgacs.org Reactive transport modeling, sometimes enhanced with machine learning, is also used to simulate complex processes like the evolution of porosity in carbonate structures during reactions, which is crucial for applications ranging from geology to materials science. researchgate.netacs.org These advanced modeling techniques are transforming the study of carbonates from a purely empirical science to one that is increasingly predictive.

Q & A

Q. What are the standard protocols for synthesizing tert-butyl chloromethyl carbonate, and what methodological considerations are critical for achieving optimal yields?

The synthesis typically involves reacting chloromethyl chloroformate with tert-butanol using catalytic dimethylaminopyridine (DMAP) and dimethylformamide (DMF) as a solvent. Key steps include:

- Reagent Ratios : A 1:5 molar ratio of chloromethyl chloroformate to tert-butanol ensures excess alcohol for complete conversion .

- Catalytic System : DMAP (0.15 mmol per 1 mmol substrate) enhances nucleophilic substitution efficiency .

- Temperature Optimization : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis). Higher temperatures (>40°C) risk decomposition .

- Workup : Distillation under reduced pressure isolates the product. Yields range from 65–85% depending on purity of reagents .

Q. How can researchers characterize this compound, and what analytical techniques are most effective in confirming its purity and structural integrity?

- NMR Spectroscopy : <sup>1</sup>H NMR (δ 1.4 ppm for tert-butyl protons; δ 4.6 ppm for chloromethyl group) and <sup>13</sup>C NMR (δ 80 ppm for carbonate carbonyl) confirm structural motifs .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 166.05 g/mol for C6H11ClO3) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% for research-grade material) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalyst loading) influence the synthesis efficiency and selectivity of this compound?

Data from Table 1 () highlights:

| Temperature (°C) | Catalyst (DMAP) Loading (mmol) | Yield (%) | Byproducts |

|---|---|---|---|

| 0 | 0.10 | 72 | <5% |

| 25 | 0.15 | 85 | 8% |

| 40 | 0.20 | 58 | 25% |

| Key Insights : |

- Lower temperatures reduce byproducts (e.g., tert-butyl chloride from elimination) but slow kinetics.

- Excess DMAP (>0.2 mmol) may induce side reactions with DMF .

Q. What factors influence the stability of this compound under storage and reactive conditions?

- Storage : Decomposes above 25°C; store at 2–8°C in inert atmosphere (N2 or Ar) .

- Reactivity : Susceptible to hydrolysis in aqueous media (t1/2 = 2–4 hrs at pH 7). Acidic/basic conditions accelerate degradation .

- Mitigation : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to stabilize during reactions .

Q. How can researchers resolve contradictions in reported yields and byproduct profiles across synthesis methods?

- Root Causes : Variations in reagent purity, catalyst sourcing (e.g., DMAP vs. DBU), and workup protocols.

- Strategies :

- Standardize reaction monitoring (e.g., in situ FTIR for carbonyl intermediates) .

- Compare <sup>19</sup>F NMR (if fluorinated analogs are synthesized) to track byproducts .

Q. What green chemistry approaches are viable for synthesizing this compound?

- Solvent Replacement : Polyethylene glycol-200 (PEG-200) reduces toxicity vs. DMF, with comparable yields (78–82%) .

- Catalyst-Free Routes : Microwave-assisted reactions at 60°C achieve 70% yield in 30 mins, minimizing energy use .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

- Electrophilic Carbonate Carbon : The chloromethyl group acts as a leaving site, enabling SN2 reactions with amines/thiols .

- Steric Effects : The tert-butyl group hinders backside attack, favoring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.